molecular formula C23H25N3O4S2 B2612117 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1321806-00-1

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Katalognummer: B2612117
CAS-Nummer: 1321806-00-1
Molekulargewicht: 471.59
InChI-Schlüssel: MJBLEFQZKULHFD-VHXPQNKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzothiazole derivative characterized by a unique structural framework. Its core consists of a benzo[d]thiazole ring substituted with an allyl group at the 3-position and an ethoxy group at the 4-position. The benzamide moiety is further modified with a pyrrolidin-1-ylsulfonyl group at the para position.

Eigenschaften

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-3-14-26-21-19(30-4-2)8-7-9-20(21)31-23(26)24-22(27)17-10-12-18(13-11-17)32(28,29)25-15-5-6-16-25/h3,7-13H,1,4-6,14-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBLEFQZKULHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials might include 3-allyl-4-ethoxybenzo[d]thiazole and 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the thiazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound might exhibit antimicrobial, antifungal, or anticancer activities. Researchers often study such compounds for their potential therapeutic effects and mechanisms of action.

Medicine

In medicine, derivatives of benzo[d]thiazole are investigated for their potential use as drugs. They might target specific enzymes or receptors involved in disease pathways, offering new treatment options for conditions like cancer or infectious diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.

Wirkmechanismus

The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonyl group might play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound’s structural analogs share a benzo[d]thiazole backbone but differ in substituents and sulfonamide modifications, leading to variations in physicochemical and biological properties. Below is a comparative analysis of key analogs identified in the literature:

Key Structural Differences

Compound Name (CAS) Benzothiazole Substituents Sulfonamide Group Notable Features
Target Compound 3-allyl, 4-ethoxy Pyrrolidin-1-ylsulfonyl Allyl (C3), ethoxy (C4), 5-membered pyrrolidine
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (1007540-88-6) 3-ethyl, 4-fluoro Azepan-1-ylsulfonyl Ethyl (C3), fluoro (C4), 7-membered azepane
4-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (868375-06-8) 3-ethyl, 4,6-difluoro 2,5-Dioxopyrrolidin-1-yl Difluoro (C4, C6), diketone-modified pyrrolidine

Substituent Analysis

  • Allyl vs. The ethoxy substituent (electron-donating) may enhance solubility relative to electronegative fluoro groups, which could improve target binding through dipole interactions .
  • In contrast, the azepane analog (7-membered) may exhibit increased flexibility and altered pharmacokinetics . The dioxopyrrolidinyl group in CAS 868375-06-8 introduces polar ketone groups, likely enhancing solubility but reducing membrane permeability .

Physicochemical Properties

  • Lipophilicity (LogP) : The allyl and ethoxy groups in the target compound may lower LogP compared to fluoro-substituted analogs, suggesting improved aqueous solubility .
  • Metabolic Stability : The allyl group could render the compound susceptible to cytochrome P450-mediated oxidation, whereas fluoro-substituted analogs may exhibit enhanced metabolic stability .

Biologische Aktivität

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide features several functional groups that contribute to its biological activity:

  • Benzothiazole core : Imparts significant biological activity.
  • Allyl group : Enhances reactivity and potential interactions with biological targets.
  • Ethoxy group : Influences solubility and bioavailability.
  • Pyrrolidine sulfonamide moiety : May enhance binding to specific receptors.

The compound's molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S.

The mechanism of action of this compound is likely multifaceted, involving:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : Interaction with histamine H3 receptors has been observed, suggesting potential applications in treating cognitive disorders .
  • Antitumor Activity : Preliminary studies indicate that related benzothiazole derivatives exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

CompoundTarget OrganismMIC (μg/mL)Inhibition (%)
1Escherichia coli5095
2Staphylococcus aureus2598
3Saccharomyces cerevisiae10090

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings are summarized below:

Cell LineIC50 (μM)Assay Type
HCC8276.26 ± 0.332D Assay
NCI-H3586.48 ± 0.112D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

The compound demonstrated higher activity in two-dimensional assays compared to three-dimensional formats, indicating its potential as an effective antitumor agent .

Case Studies

Recent studies have highlighted the potential of benzothiazole derivatives in treating neurodegenerative diseases and cancers:

  • Neuroprotective Effects : A derivative similar to our compound was evaluated for its ability to inhibit AChE and BuChE, showing promising results for cognitive enhancement in models of Alzheimer's disease .
  • Anticancer Properties : Compounds with structural similarities have been shown to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Q & A

Q. What are the standard synthetic pathways for synthesizing (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Step 2 : Introduction of the allyl and ethoxy groups through alkylation or nucleophilic substitution, requiring precise control of temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Step 3 : Sulfonylation of the benzamide moiety using pyrrolidine-1-sulfonyl chloride, often in the presence of a base like triethylamine . Key Considerations : Optimize pH (7–9) and reaction time (12–24 hours) to minimize by-products. Purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration (e.g., allyl group orientation and thiazole ring proton shifts) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. What preliminary biological activities are associated with this compound?

While direct data on this compound is limited, structurally analogous sulfonamide-thiazole hybrids exhibit:

  • Antimicrobial Activity : Inhibition of bacterial dihydropteroate synthase (IC₅₀: 2–10 μM) .
  • Anticancer Potential : Apoptosis induction in HeLa cells (IC₅₀: 15–30 μM) via caspase-3 activation . Methodological Note : Screen using standardized assays (e.g., microbroth dilution for antimicrobial activity; MTT for cytotoxicity) .

Advanced Research Questions

Q. How can low yields during the sulfonylation step be addressed?

Low yields often stem from incomplete sulfonyl chloride activation or competing side reactions. Solutions include:

  • Using anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Monitoring reaction progress via TLC (Rf: 0.3–0.5 in ethyl acetate/hexane) .

Q. What strategies confirm the Z-configuration of the imine bond in the thiazole ring?

  • NOESY NMR : Detect spatial proximity between the allyl group and adjacent protons .
  • Computational Modeling : Density Functional Theory (DFT) predicts stability of Z-isomers over E-isomers (ΔG < 2 kcal/mol) .
  • X-ray Diffraction : Resolves bond angles and dihedral angles (e.g., C=N bond at ~120°) .

Q. How should contradictory biological activity data across assays be resolved?

Contradictions may arise from:

  • Assay Variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Compound Stability : Perform stability studies in assay buffers (e.g., pH 7.4, 37°C) via HPLC .
  • Off-Target Effects : Use siRNA knockdown or isoform-specific inhibitors to validate target engagement .

Q. What computational tools are effective for predicting this compound’s drug-likeness?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX) .
  • ADMET Prediction : SwissADME or pkCSM for permeability (LogP: 2–4), CYP450 inhibition, and hERG liability .
  • QSAR Models : Correlate substituent effects (e.g., pyrrolidine sulfonyl vs. morpholine sulfonyl) with activity .

Q. How does the ethoxy group influence metabolic stability compared to methoxy analogs?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor demethylation via LC-MS. Ethoxy groups reduce CYP2D6-mediated oxidation compared to methoxy .
  • Half-Life (t₁/₂) : Ethoxy analogs show t₁/₂ > 120 min vs. methoxy (t₁/₂ ~60 min) in hepatocyte assays .

Q. What synthetic modifications enhance selectivity for cancer vs. normal cells?

  • Substituent Optimization : Replace pyrrolidine sulfonyl with piperazine sulfonyl to improve solubility and target affinity .
  • Prodrug Design : Incorporate enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments .

Q. What challenges arise during scale-up from milligram to gram synthesis?

  • Exothermic Reactions : Use jacketed reactors to control temperature during sulfonylation .
  • Purification Bottlenecks : Switch from column chromatography to fractional crystallization (solvent: ethanol/water) .
  • By-Product Formation : Optimize stoichiometry (1.2 equivalents of sulfonyl chloride) and reaction time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.